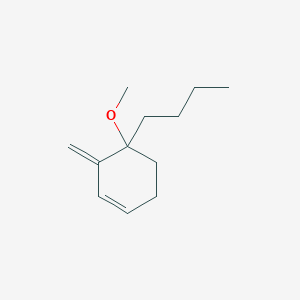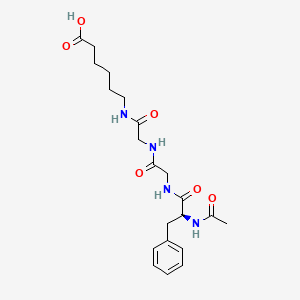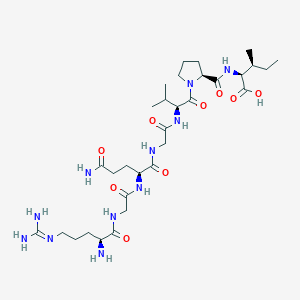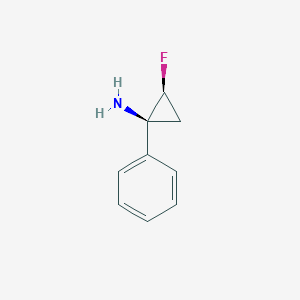![molecular formula C5H9N5S2 B14206401 N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea CAS No. 917947-43-4](/img/structure/B14206401.png)
N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea typically involves the reaction of N-methylthiourea with 3-(methylamino)-1,2,4-thiadiazole. The reaction is usually carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of production. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile involved.
Scientific Research Applications
N-Methyl-N’-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-Methyl-N’-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1,3-propanediamine
- N-Methyl-3,3′-bis(methylamino)dipropylamine
- N-Methylbenzylamine
Uniqueness
N-Methyl-N’-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiourea and thiadiazole moieties contribute to its reactivity and potential for diverse applications, setting it apart from other similar compounds.
Properties
CAS No. |
917947-43-4 |
|---|---|
Molecular Formula |
C5H9N5S2 |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
1-methyl-3-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea |
InChI |
InChI=1S/C5H9N5S2/c1-6-3-8-5(12-10-3)9-4(11)7-2/h1-2H3,(H3,6,7,8,9,10,11) |
InChI Key |
CMDQVUUNARYQQH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NSC(=N1)NC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]-](/img/structure/B14206323.png)
![4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B14206325.png)
![[3-[(3-Methoxyphenyl)methyl]phenyl]thiourea](/img/structure/B14206331.png)
![3-(6-Fluorohex-1-yn-1-yl)-5-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine](/img/structure/B14206332.png)



![[3-(Trifluoromethyl)undec-1-EN-3-YL]benzene](/img/structure/B14206369.png)




![2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso-](/img/structure/B14206406.png)
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)
